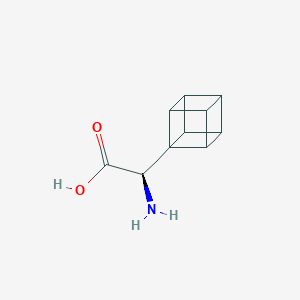
(R)-2-Amino-2-(cuban-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-amino-2-cuban-1-yl-acetic acid is a unique compound characterized by its cubane structure, which is a highly strained, cubic arrangement of carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-cuban-1-yl-acetic acid typically involves the following steps:
Cubane Synthesis: The initial step involves the synthesis of cubane, which can be achieved through a series of cyclization reactions starting from cyclooctatetraene.
Functionalization: The cubane structure is then functionalized to introduce the amino and acetic acid groups. This can be done through various organic reactions, including halogenation, amination, and carboxylation.
Industrial Production Methods
Industrial production of (2R)-2-amino-2-cuban-1-yl-acetic acid would likely involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reactions, and scalable purification techniques to ensure the compound’s purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-amino-2-cuban-1-yl-acetic acid can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the cubane core.
Substitution: The amino and acetic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2R)-2-amino-2-cuban-1-yl-acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules due to its unique cubane structure.
Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions and enzyme mechanisms.
Industry: It can be used in the development of new materials with unique mechanical and chemical properties.
Mecanismo De Acción
The mechanism by which (2R)-2-amino-2-cuban-1-yl-acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cubane structure provides a rigid framework that can influence the binding affinity and specificity of the compound. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-amino-3-hydroxypropanoic acid: Another amino acid derivative with different functional groups.
(2R)-2-amino-4-methoxy-4-oxobutanoic acid: A compound with a similar amino acid backbone but different substituents.
Uniqueness
The uniqueness of (2R)-2-amino-2-cuban-1-yl-acetic acid lies in its cubane structure, which imparts distinct geometric and electronic properties. This makes it a valuable compound for applications requiring specific spatial arrangements and reactivity profiles.
Propiedades
Fórmula molecular |
C10H11NO2 |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-cuban-1-ylacetic acid |
InChI |
InChI=1S/C10H11NO2/c11-8(9(12)13)10-5-2-1-3(5)7(10)4(1)6(2)10/h1-8H,11H2,(H,12,13)/t1?,2?,3?,4?,5?,6?,7?,8-,10?/m0/s1 |
Clave InChI |
JYOMHTWNXWROEP-UEKFKEHUSA-N |
SMILES isomérico |
C12C3C4C1C5C2C3C45[C@H](C(=O)O)N |
SMILES canónico |
C12C3C4C1C5C2C3C45C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



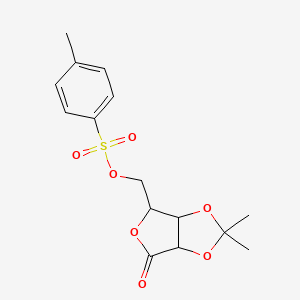


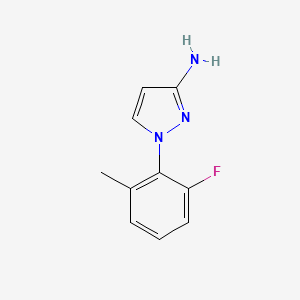

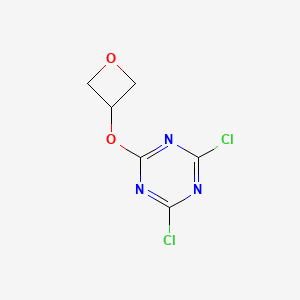
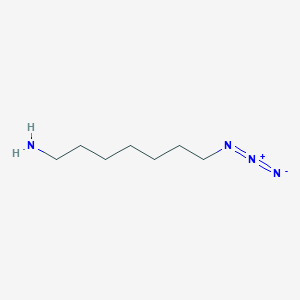
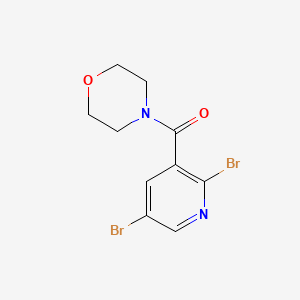

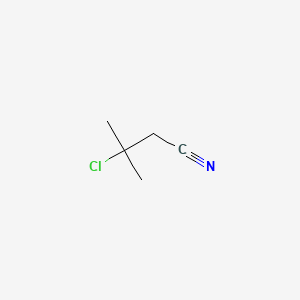
![4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol;2-(oxiran-2-ylmethoxymethyl)oxirane](/img/structure/B12281317.png)
![{Bicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride](/img/structure/B12281321.png)
![tert-butyl (1R)-5-benzyl-4-cyano-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12281324.png)
